molecular formula C19H19ClN2O B12732080 N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide CAS No. 170658-11-4

N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide

Cat. No.: B12732080
CAS No.: 170658-11-4
M. Wt: 326.8 g/mol
InChI Key: VDZMZJMYLFUKEL-GZTJUZNOSA-N
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Description

N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is a synthetic organic compound. It belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological activities. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 3,4-dihydro-3,3-dimethylisoquinoline.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Optimized Conditions: Optimizing reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways: Modulating biochemical pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(3,4-dihydroisoquinolinylidene)acetamide
  • N-(4-Chlorophenyl)-2-(3,3-dimethylisoquinolinylidene)acetamide

Uniqueness

N-(4-Chlorophenyl)-2-(3,4-dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)acetamide is unique due to its specific structural features, which may confer distinct biological or chemical properties compared to similar compounds.

Properties

CAS No.

170658-11-4

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

(2E)-N-(4-chlorophenyl)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)acetamide

InChI

InChI=1S/C19H19ClN2O/c1-19(2)12-13-5-3-4-6-16(13)17(22-19)11-18(23)21-15-9-7-14(20)8-10-15/h3-11,22H,12H2,1-2H3,(H,21,23)/b17-11+

InChI Key

VDZMZJMYLFUKEL-GZTJUZNOSA-N

Isomeric SMILES

CC1(CC2=CC=CC=C2/C(=C\C(=O)NC3=CC=C(C=C3)Cl)/N1)C

Canonical SMILES

CC1(CC2=CC=CC=C2C(=CC(=O)NC3=CC=C(C=C3)Cl)N1)C

Origin of Product

United States

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